molecular formula C9H9NO2 B7813920 [(Z)-2-nitroprop-1-enyl]benzene CAS No. 58321-79-2

[(Z)-2-nitroprop-1-enyl]benzene

Cat. No.: B7813920
CAS No.: 58321-79-2
M. Wt: 163.17 g/mol
InChI Key: WGSVFWFSJDAYBM-FPLPWBNLSA-N
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Description

[(Z)-2-nitroprop-1-enyl]benzene: is a chemical compound from the aromatic group of compounds, with the molecular formula C₉H₉NO₂ . It is a light-yellow crystalline solid with a distinct smell . This compound is used in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

[(Z)-2-nitroprop-1-enyl]benzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: [(Z)-2-nitroprop-1-enyl]benzene can be synthesized through the Henry reaction (a variant of the Knoevenagel condensation reaction) involving the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction proceeds as follows:

  • The basic catalyst deprotonates nitroethane to form a resonance-stabilized anion.
  • This anion nucleophilically adds to benzaldehyde, forming a β-nitro alcohol.
  • The β-nitro alcohol is subsequently dehydrated to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: [(Z)-2-nitroprop-1-enyl]benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Lithium aluminium hydride (LAH): Used in tetrahydrofuran (THF) or isopropyl alcohol.

    Sodium borohydride: Often used in methanol or ethanol.

    Raney nickel: Employed in hydrogenation reactions under high pressure.

Major Products:

Mechanism of Action

The mechanism of action of [(Z)-2-nitroprop-1-enyl]benzene involves its reduction to form active compounds such as amphetamines. The basic catalyst deprotonates nitroethane to form a resonance-stabilized anion, which nucleophilically adds to benzaldehyde, forming a β-nitro alcohol. This intermediate is dehydrated to yield the nitroalkene .

Comparison with Similar Compounds

  • 1-Phenyl-2-nitropropane
  • Phenyl-2-nitropropene
  • β-Methyl-β-nitropropene
  • trans-β-Methyl-β-nitrostyrene

Uniqueness: [(Z)-2-nitroprop-1-enyl]benzene is unique due to its specific structure and reactivity, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds. Its ability to undergo multiple types of reactions, such as reduction and hydrogenation, further enhances its versatility in chemical research and industrial applications .

Properties

IUPAC Name

[(Z)-2-nitroprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSVFWFSJDAYBM-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336392
Record name [(1Z)-2-Nitroprop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58321-79-2, 705-60-2
Record name (Z)-(2-Nitroprop-1-enyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058321792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1Z)-2-Nitroprop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Nitropropenyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-(2-NITROPROP-1-ENYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7QR2EB4RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-2-nitroprop-1-enyl]benzene
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[(Z)-2-nitroprop-1-enyl]benzene

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